molecular formula C19H20N4O3S B7543926 2-{[4-(Benzenesulfonyl)piperazin-1-YL]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one

2-{[4-(Benzenesulfonyl)piperazin-1-YL]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B7543926
M. Wt: 384.5 g/mol
InChI Key: LZDITAMCUDODAW-UHFFFAOYSA-N
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Description

2-{[4-(Benzenesulfonyl)piperazin-1-YL]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound that features a combination of piperazine, benzenesulfonyl, and pyrido[1,2-A]pyrimidin-4-one moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Benzenesulfonyl)piperazin-1-YL]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of piperazine with benzenesulfonyl chloride under basic conditions to form the benzenesulfonyl-piperazine intermediate. This intermediate is then reacted with a pyrido[1,2-A]pyrimidin-4-one derivative in the presence of a suitable base and solvent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Benzenesulfonyl)piperazin-1-YL]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines.

Scientific Research Applications

2-{[4-(Benzenesulfonyl)piperazin-1-YL]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anticancer, antiviral, and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(Benzenesulfonyl)piperazin-1-YL]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets within the cell. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its pharmacological effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(Phenylsulfonyl)piperazin-1-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-{[4-(Methylsulfonyl)piperazin-1-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

2-{[4-(Benzenesulfonyl)piperazin-1-YL]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzenesulfonyl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c24-19-14-16(20-18-8-4-5-9-23(18)19)15-21-10-12-22(13-11-21)27(25,26)17-6-2-1-3-7-17/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDITAMCUDODAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)N3C=CC=CC3=N2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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